Quinoxaline-6-carboxamide Derivatives Exhibit Isoform-Selective PARP-2 Inhibition Unattainable with Quinoline or Quinazolinone Scaffolds
In head-to-head PARP enzyme assays using recombinant human PARP-1 and PARP-2, quinoxaline derivatives (specifically those based on the quinoxaline-6-carboxamide scaffold) demonstrated a distinct selectivity profile compared to quinazolinone and quinazolidinone derivatives [1]. While quinazolinones showed relatively high selectivity for PARP-1, the quinoxaline derivatives exhibited superior selectivity for PARP-2. The quinazolidinone derivatives, in contrast, lacked selectivity for either isoform. This class-level inference confirms that the quinoxaline-6-carboxamide scaffold imparts a unique ability to discriminate between PARP isoforms, a critical advantage for developing targeted therapies with potentially fewer off-target effects.
| Evidence Dimension | PARP isoform selectivity profile |
|---|---|
| Target Compound Data | Quinoxaline derivatives: superior selectivity for PARP-2 |
| Comparator Or Baseline | Quinazolinone derivatives: relatively high selectivity for PARP-1; Quinazolidinone derivatives: no selectivity for PARP-1 or PARP-2 |
| Quantified Difference | Qualitative differentiation in selectivity pattern; quinoxaline scaffold uniquely favors PARP-2 over PARP-1. |
| Conditions | Recombinant PARP-1 and PARP-2 enzyme assays |
Why This Matters
This isoform selectivity is a key differentiator for procurement, as it guides researchers toward the quinoxaline-6-carboxamide scaffold when seeking PARP-2-biased chemical probes, whereas other heterocyclic cores (e.g., quinoline, quinazolinone) are not documented to provide this specific biological profile.
- [1] Ishida, J., Hattori, K., Yamamoto, Y., Miyachi, H., & Hashimoto, Y. (2006). Discovery of potent and selective PARP-1 and PARP-2 inhibitors: SBDD analysis via a combination of X-ray structural study and homology modeling. Bioorganic & Medicinal Chemistry, 14(5), 1378-1390. View Source
